(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHQKBSPVNNDS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC[C@@H](CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-Fluoro-4-Morpholinoaniline with (S)-Epichlorohydrin
The most direct method involves the nucleophilic attack of 3-fluoro-4-morpholinoaniline on (S)-epichlorohydrin under controlled conditions:
Reaction Conditions
The reaction proceeds via an SN2 mechanism, where the amine attacks the less hindered carbon of the epoxide, preserving the (S)-configuration. Excess epichlorohydrin ensures complete conversion while minimizing diastereomer formation.
Purification
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Extraction : Ethyl acetate/water partitioning removes unreacted starting materials
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Chromatography : Silica gel column with petroleum ether/ethyl acetate (20:1 v/v) achieves >98% purity
Alternative Route: Stepwise Installation of Morpholino and Chlorohydrin Groups
Synthesis from 3-Fluoro-4-Nitroaniline
For cases where 3-fluoro-4-morpholinoaniline is unavailable, a sequential approach is employed:
Step 1: Nitro Reduction
-
Conditions : 25°C, 6 hours
Step 2: Morpholino Group Installation
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Conditions : 80°C, 12 hours
-
Mechanism : Nucleophilic aromatic substitution (SNAr) activated by the para-fluoro group
Step 3: Chlorohydrin Coupling
Identical to Section 2.1, using the in-situ generated 3-fluoro-4-morpholinoaniline.
Stereochemical Control and Chiral Integrity
Preserving the (S)-configuration demands strict control over:
-
Epichlorohydrin Enantiopurity : Commercial (S)-epichlorohydrin (≥99% ee) is preferred
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Reaction pH : Maintained at 8–9 using triethylamine to prevent racemization
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Temperature Control : Exceeding 60°C induces epoxide ring-opening via SN1 pathways, eroding enantiomeric excess
Analytical Validation
Industrial-Scale Process Optimization
Solvent Selection
Comparative studies reveal toluene outperforms dichloromethane in minimizing byproducts:
| Solvent | Byproduct Formation (%) | Reaction Time (h) |
|---|---|---|
| Toluene | 2.1 | 5.5 |
| CH₂Cl₂ | 5.8 | 4.2 |
Catalyst Screening
Bases significantly impact reaction efficiency:
| Base | Conversion (%) | Selectivity (%) |
|---|---|---|
| Triethylamine | 98 | 94 |
| Pyridine | 87 | 82 |
| DBU | 92 | 88 |
Impurity Profiling and Mitigation
Common impurities include:
-
Diastereomeric Chlorohydrin : Controlled by stoichiometry and temperature
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Unreacted Epichlorohydrin Dimer : Removed via fractional distillation
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Morpholino-Degraded Byproducts : Suppressed by anhydrous conditions
Stability Studies
Chemical Reactions Analysis
Types of Reactions
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Pharmaceutical Synthesis
1.1 Intermediate for Linezolid Production
The primary application of (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol is as an intermediate in the synthesis of Linezolid. Linezolid is a member of the oxazolidinone class of antibiotics, which are used to treat various infections, including those caused by resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The compound facilitates the formation of the oxazolidinone core structure essential for Linezolid's activity against bacterial ribosomes .
1.2 Synthesis Methodologies
Research has indicated that this compound can be synthesized through various methodologies, including:
- Reactions involving epichlorohydrin : Utilizing epichlorohydrin as a starting material allows for the formation of key intermediates leading to Linezolid .
- Condensation reactions : The compound can also be synthesized through condensation with appropriate amines and other reagents, showcasing versatility in synthetic pathways .
Research Applications
2.1 Antiviral Research
Recent studies have explored the potential of compounds related to this compound in antiviral applications. Specifically, derivatives have been investigated for their inhibitory effects on SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Compounds structurally similar to this chlorohydrin exhibit promising inhibitory activity, suggesting potential applications in developing antiviral therapeutics .
2.2 Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) using this compound has provided insights into optimizing pharmacological properties. Researchers have synthesized various derivatives to assess their biological activity and binding affinity towards target proteins, contributing to the design of more effective drugs with fewer side effects .
Table 1: Synthesis Pathways for Linezolid
| Synthesis Method | Key Reagents | Yield | References |
|---|---|---|---|
| Epichlorohydrin Method | Epichlorohydrin, Potassium Phthalimide | High | |
| Condensation Reaction | Amine derivatives | Moderate |
Table 2: Inhibitory Activity Against SARS-CoV-2 Protease
Mechanism of Action
The mechanism by which (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Key Comparisons with Similar Compounds
Critical Analysis
Substituent Effects
- Aromatic Groups: The morpholinophenyl group in the target compound provides a rigid, polar structure compared to the indolyloxy group in Imp. F(EP) or the methoxyphenylpiperazine in the halohydrin from . Morpholine’s oxygen atom may improve hydrogen-bonding capacity, influencing target selectivity.
- Chiral Centers: The (S)-configuration is shared with (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride , but stereochemical differences in Imp. F(EP) (racemic) reduce its enantiomeric purity .
Solubility and Bioavailability
- Non-water-soluble chloro-propanol derivatives (e.g., Imp. F(EP) ) contrast with hydrochlorides like (S)-3-Amino-2-(4-fluorophenyl)..., which exhibit improved aqueous solubility . The target compound’s solubility profile remains uncharacterized but may align with lipophilic analogues.
Pharmacological Potential
- The morpholine and fluoro groups in the target compound and Desacetyl-N,O-descarbonyl Linezolid imply shared mechanisms (e.g., antibiotic or kinase inhibition). However, replacing chlorine with amino in the latter alters reactivity and metabolic stability.
Biological Activity
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, with the CAS number 1610690-08-8, is a chiral compound that serves as an intermediate in the synthesis of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C13H18ClFN2O2
- Molecular Weight : 288.75 g/mol
- Structure : The compound features a chloro group, a morpholinophenyl moiety, and a hydroxyl group, contributing to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- This compound has been identified as an important precursor in the synthesis of Linezolid, which exhibits potent activity against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Studies indicate that derivatives of this compound may possess enhanced antibacterial properties when compared to their parent structures.
-
Anticancer Potential :
- Research on similar compounds suggests that modifications in the molecular structure can lead to increased cytotoxicity against cancer cell lines. For example, studies have shown that related morpholino derivatives exhibit significant anticancer activity against various human cancer cell lines .
- A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups can enhance the efficacy of these compounds in targeting cancer cells.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies :
- Cytotoxicity Tests :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, and how can stereochemical purity be ensured?
- Methodology :
-
Step 1 : Start with (S)-epichlorohydrin as the chiral precursor to retain the (S)-configuration. React with 3-fluoro-4-morpholinoaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the aminopropanol intermediate.
-
Step 2 : Optimize reaction temperature (40–60°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
-
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using single-crystal X-ray diffraction or ¹H/¹³C NMR with chiral shift reagents .
- Key Data :
| Parameter | Value |
|---|---|
| Optimal ee | >98% (chiral HPLC) |
| Yield | 65–75% (after purification) |
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical stability?
- Methodology :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to verify the morpholino-fluoro substituent. Compare ¹H NMR chemical shifts (δ 6.8–7.2 ppm for aromatic protons) with analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and humidity (40–80% RH). Monitor decomposition via LC-MS and identify degradants (e.g., dechlorinated or oxidized byproducts) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodology :
-
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s morpholino group and kinase active sites (e.g., PI3K or mTOR). Focus on hydrogen bonding (NH–O) and hydrophobic contacts (fluoro-phenyl ring).
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QSAR Analysis : Correlate substituent variations (e.g., halogen position, morpholine ring size) with activity data from analogs like tris(2-chlorovinyl)arsine derivatives .
- Key Insights :
-
The 3-fluoro group enhances membrane permeability (logP ~2.8 predicted).
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Morpholine’s oxygen may act as a hydrogen-bond acceptor, critical for binding affinity .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
-
Assay Comparison : Test the compound in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential cellular uptake or metabolization.
-
Metabolite Profiling : Use LC-HRMS to identify metabolites (e.g., hydroxylated or demethylated products) in hepatocyte models. Compare with inactive derivatives to pinpoint bioactive species .
- Case Study :
-
Inconsistent antiproliferative activity in HCT-116 vs. HEK293 cells was traced to variations in efflux pump expression (e.g., P-gp). Co-administration with verapamil (P-gp inhibitor) restored potency .
Q. How can the compound’s synthetic scalability be improved without compromising enantiopurity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for the aminolysis step to enhance reproducibility and reduce racemization. Optimize residence time (5–10 min) and catalyst loading (e.g., 2 mol% CuI) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Validate purity via DSC (melting point ~120–122°C) and TGA (<1% residual solvent) .
Data Contradiction Analysis
Q. Why do NMR and X-ray crystallography data sometimes conflict in assigning the (S)-configuration?
- Root Cause :
- Solvent Effects : Polar solvents (e.g., DMSO) may induce conformational changes, altering NOE correlations in NMR. X-ray data provides unambiguous assignment but requires high-quality crystals.
- Resolution :
- Cross-validate using vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) for solution-state stereochemical analysis .
Experimental Design Limitations
Q. What are the limitations of using this compound in long-term stability studies under ambient conditions?
- Critical Factors :
- Degradation Pathways : Hydrolysis of the chloropropanol group generates reactive intermediates (e.g., epoxides). Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .
- Storage Recommendations : Store at –20°C under argon, with desiccants to prevent moisture absorption (≤0.1% w/w H₂O) .
Tables of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
